molecular formula C13H15NO5S B14383047 6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid CAS No. 89862-62-4

6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid

Cat. No.: B14383047
CAS No.: 89862-62-4
M. Wt: 297.33 g/mol
InChI Key: UJLWBDLSDNSTPJ-UHFFFAOYSA-N
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Description

6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid is a complex organic compound with a unique structure that combines a pyridine ring with a carboxylic acid group and a sulfanylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid typically involves multiple steps, including the formation of the pyridine ring, introduction of the carboxylic acid group, and the addition of the sulfanylcarbonyl group. Common reagents used in these reactions include pyridine derivatives, acetic anhydride, and thiol compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the sulfanylcarbonyl group, making it less versatile in certain reactions.

    6-(Butylsulfanylcarbonyl)pyridine-2-carboxylic acid: Similar structure but without the acetyloxy group, affecting its reactivity and applications.

Uniqueness

6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the acetyloxy and sulfanylcarbonyl groups provides additional versatility compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89862-62-4

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

6-(3-acetyloxybutylsulfanylcarbonyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C13H15NO5S/c1-8(19-9(2)15)6-7-20-13(18)11-5-3-4-10(14-11)12(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17)

InChI Key

UJLWBDLSDNSTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC(=O)C1=CC=CC(=N1)C(=O)O)OC(=O)C

Origin of Product

United States

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